molecular formula C14H16ClN3OS2 B4236392 3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4236392
M. Wt: 341.9 g/mol
InChI Key: ZAJYSNMYGLUQJX-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a thiadiazole ring, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with an appropriate electrophile.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring and chlorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-[(4-fluorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-[(4-methylphenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS2/c1-2-3-13-17-18-14(21-13)16-12(19)8-9-20-11-6-4-10(15)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJYSNMYGLUQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
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3-[(4-chlorophenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

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